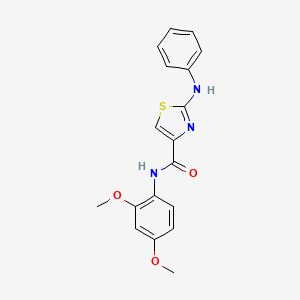

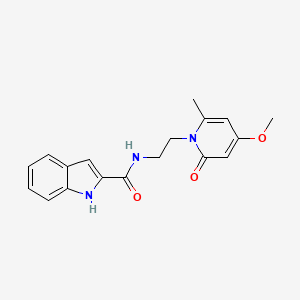

![molecular formula C15H25NO5 B3012956 2-(2-(叔丁氧羰基)-8-氧杂-2-氮杂螺[4.5]癸-3-基)乙酸 CAS No. 2230798-51-1](/img/structure/B3012956.png)

2-(2-(叔丁氧羰基)-8-氧杂-2-氮杂螺[4.5]癸-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spirocyclic compounds, particularly those containing azaspiro structures, has been a subject of interest due to their potential in accessing chemical spaces that are complementary to traditional piperidine systems. In the first paper, the authors present two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound. This compound, along with related intermediates, provides a platform for further selective derivatization on the azetidine and cyclobutane rings, which could be beneficial for the synthesis of novel compounds .

Molecular Structure Analysis

The molecular structure of 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid, while not directly discussed in the provided papers, can be inferred to some extent from the related structures that are mentioned. The spirocyclic nature of these compounds indicates a complex three-dimensional architecture that includes a fusion of rings, which in the case of azaspiro[4.5]decan-3-yl would involve a cyclohexane ring fused to a smaller ring containing nitrogen .

Chemical Reactions Analysis

The second paper discusses an unexpected outcome during the synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids. The spirocyclic compounds were obtained through a reaction involving an aldol condensation followed by cyanoethylation. The reaction was catalyzed by an alkali and occurred at room temperature, leading to the formation of cyano-substituted spirocyclic compounds. Subsequent hydrolysis of these compounds yielded the corresponding carboxylic acids . This indicates that the spirocyclic compounds, including those similar to 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid, can undergo various chemical reactions, which can be utilized for further functionalization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid are not explicitly detailed in the provided papers, some general properties can be deduced. The presence of tert-butoxycarbonyl (Boc) groups suggests that the compound is likely to be stable under acidic conditions, as Boc is commonly used as a protecting group for amines. The spirocyclic framework may also impart rigidity to the molecule, potentially affecting its conformational stability and possibly its solubility in organic solvents .

科学研究应用

生物活性化合物的合成和理论研究:Amirani Poor 等人 (2018) 进行了使用分子间 Ugi 反应合成生物活性化合物的研究,该反应涉及 2-(1-(氨甲基)环己基)乙酸(加巴喷丁),产生 N-环己基-3-氧代-2-(3-氧代-2-氮杂螺[4.5]癸-2-基)丙酰胺及其相关衍生物。理论研究表明,给电子基团增加了这些化合物中分子内氢键的强度 (Amirani Poor、Darehkordi、Anary‐Abbasinejad 和 Mohammadi,2018)。

合成反应中的途径:Moskalenko 和 Boev (2012) 探索了叔丁基 3-氧代-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯与 N,N-二甲基甲酰胺二甲缩醛的反应,得到异构缩合产物的混合物。这项研究有助于理解螺环化合物的合成中的化学途径 (Moskalenko 和 Boev,2012)。

抗病毒评估:Apaydın 等人 (2020) 合成并评估了一系列新的 N-(3-氧代-1-硫杂-4-氮杂螺[4.5]癸-4-基)甲酰胺衍生物的抗病毒活性。一些化合物对甲型流感 A/H3N2 病毒和人类冠状病毒 229E 表现出很强的活性,突出了螺硫唑烷酮支架在抗病毒药物开发中的潜力 (Apaydın、Loy、Stevaert 和 Naesens,2020)。

结构分析中的核磁共振波谱:Jakubowska 等人 (2013) 使用核磁共振波谱来指定某些螺环化合物的绝对构型,证明了光谱技术在确定复杂有机分子结构中的效用 (Jakubowska、Sowa、Żylewski 和 Kulig,2013)。

螺杂环吡咯鎓盐的合成:Al-Ahmadi 和 El-zohry (1995) 报道了与 1-氧杂-4-硫杂螺[4.4]壬烷-2-酮和/或[4.5]癸烷-2-酮相关的螺杂环吡咯鎓盐的合成,作为抗菌剂。这项工作为药物化学领域做出了贡献,尤其是在开发新型抗菌化合物方面 (Al-Ahmadi 和 El-zohry,1995)。

属性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-15(4-6-20-7-5-15)9-11(16)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQPQIOKVCANRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

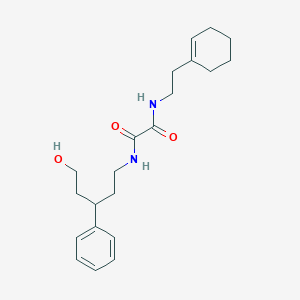

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)

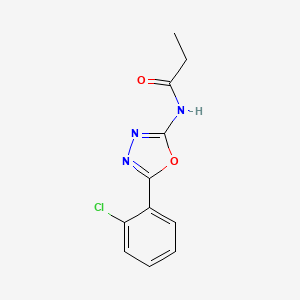

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

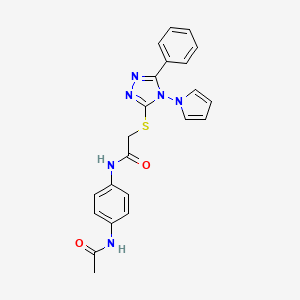

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

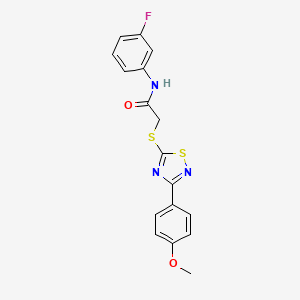

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)